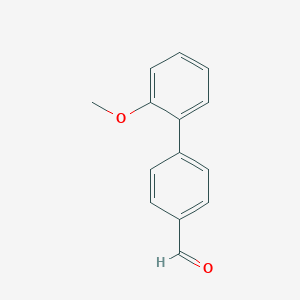

4-(2-Methoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGCKFDEJVKBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374828 | |

| Record name | 4-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421553-62-0 | |

| Record name | 4-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenyl)benzaldehyde

Introduction: The Significance of 4-(2-Methoxyphenyl)benzaldehyde in Modern Drug Discovery

This compound is a biaryl aldehyde of significant interest to the pharmaceutical and materials science sectors. Its structural motif, featuring two interconnected aromatic rings with strategically placed functional groups, serves as a versatile scaffold for the synthesis of a wide array of complex molecules. In drug discovery, this compound is a valuable building block for the development of novel therapeutic agents, including but not limited to, kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases. The methoxy group introduces a key electronic and steric feature, while the aldehyde functionality provides a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of this compound: the Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal choice for the synthesis of complex biaryl systems.[1][2]

The synthesis of this compound via this method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The most common and commercially available starting materials for this specific target molecule are 4-formylphenylboronic acid and a 2-haloanisole, such as 2-bromoanisole or 2-iodoanisole.

Reaction Mechanism: A Step-by-Step Look into the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromoanisole) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

An In-depth Technical Guide to 4-(2-Methoxyphenyl)benzaldehyde for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)benzaldehyde, a biaryl aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This document delineates its core physicochemical properties, focusing on its definitive identification through its CAS number, and offers a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Mechanistic insights, spectroscopic characterization, potential applications, and crucial safety protocols are also discussed to furnish researchers, scientists, and drug development professionals with a complete and actionable understanding of this valuable synthetic intermediate.

Introduction to the 2'-Methoxy Biphenyl Aldehyde Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The conformational flexibility imparted by the rotatable bond between the two phenyl rings allows these molecules to adopt specific spatial arrangements required for potent interaction with biological targets. The introduction of functional groups, such as an aldehyde and a methoxy group, further enhances the utility of this scaffold.

The aldehyde group is a versatile chemical handle, participating in a wide array of chemical transformations including reductive aminations, Wittig reactions, and condensations to build molecular complexity. The methoxy group, particularly at the ortho position of one of the phenyl rings as in This compound , introduces specific steric and electronic effects. It can influence the dihedral angle between the phenyl rings, modulate solubility, and serve as a hydrogen bond acceptor, all of which are critical parameters in drug design and materials science. This guide focuses specifically on the 2'-methoxy isomer, a less common but highly valuable building block for targeted synthesis.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible scientific research. This section provides the definitive identifiers and key physical properties for this compound.

2.1 CAS Number and Nomenclature

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number : 248263-04-9 [1]

-

IUPAC Name : 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

-

Synonyms : this compound, 2'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde, 2'-Methoxybiphenyl-4-carbaldehyde[2]

2.2 Molecular and Structural Representation

The structural arrangement of the molecule dictates its chemical behavior and potential applications.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} } Caption: Structure of this compound

2.3 Physicochemical Data Summary

The following table summarizes key physicochemical properties essential for experimental design and execution.

| Property | Value | Source |

| CAS Number | 248263-04-9 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.25 g/mol | [2] |

| Appearance | Off-white to solid powder | [2] |

| Purity | Typically ≥97% | |

| Storage Conditions | Store at 0-8°C | [2] |

Synthesis and Mechanistic Considerations

The creation of the C-C bond between the two aryl rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

3.1 Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the biaryl bond, identifying commercially available or easily synthesized precursors. This disconnection points directly to a Suzuki-Miyaura coupling strategy.

3.2 Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, step-by-step method for the synthesis of the target compound. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Core Reaction: (2-Methoxyphenyl)boronic acid + 4-Bromobenzaldehyde ---(Pd Catalyst, Base)--> this compound

Step-by-Step Protocol:

-

Reagent Preparation & Inert Atmosphere:

-

To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

-

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle. Using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) prevents the deactivation of the palladium catalyst by oxygen and moisture.

-

-

Catalyst and Ligand Addition:

-

Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃) or SPhos (2-6 mol%).

-

Causality: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and yield.

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Causality: Degassing the solvent (e.g., by bubbling argon through it) is another critical measure to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is required to ensure efficient mixing of the biphasic (organic/aqueous) system.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography is necessary to isolate the desired product from any remaining starting materials, catalyst residues, and byproducts.

-

3.3 Mechanistic Insights: The Suzuki Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromobenzaldehyde, forming a Pd(II) complex.

-

Transmetalation : The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.

Spectroscopic Characterization

Verification of the synthesized product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy : Expected signals would include a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the methoxy protons (~3.8-3.9 ppm), and a series of multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.

-

¹³C NMR Spectroscopy : Key signals would be the aldehyde carbon (~190-192 ppm), the methoxy carbon (~55-56 ppm), and a series of signals for the aromatic carbons, including the carbon attached to the methoxy group (~156-158 ppm).

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 212, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would be observed for the aldehyde C=O stretch (strong, ~1700 cm⁻¹) and the C-O ether stretch (~1240-1260 cm⁻¹).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate for constructing more complex and potentially bioactive molecules.

5.1 Role as a Synthetic Intermediate

The aldehyde functionality serves as a key reaction point for building larger molecular architectures. It is particularly useful in:

-

Pharmaceutical Synthesis : As a precursor for synthesizing compounds targeting various biological pathways. The biphenyl core is found in drugs ranging from antihypertensives to anti-inflammatory agents.

-

Materials Science : Used in the production of advanced materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the rigid biphenyl structure can impart desirable photophysical properties.[3]

-

Fluorescent Dyes : The conjugated system of the biphenyl scaffold makes it a suitable core for developing fluorescent probes for biological imaging.[2]

5.2 Potential Pharmacological Significance

The structural motif of this compound is relevant for designing molecules with potential therapeutic properties. The ortho-methoxy group can induce a twisted conformation between the phenyl rings, which can be crucial for fitting into the binding pockets of specific enzymes or receptors. This controlled steric hindrance is a common strategy in rational drug design to enhance selectivity and potency. It is a valuable building block for exploring structure-activity relationships (SAR) in drug discovery campaigns.[4]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

6.1 Hazard Identification

Based on related biphenyl aldehydes, the compound should be handled as a potential irritant.

-

GHS Hazard Statements (Predicted) : May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

6.2 Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment : Wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.

-

Handling Practices : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

6.3 Storage Recommendations

-

Conditions : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended for fine chemicals of this type.[2] Storing at refrigerated temperatures (0-8°C) is advisable to ensure long-term stability.[2]

Conclusion

This compound, identified by CAS number 248263-04-9 , is a strategically important synthetic intermediate. Its efficient synthesis, primarily through the Suzuki-Miyaura cross-coupling, allows for the creation of a versatile biaryl scaffold. The presence of both an aldehyde and an ortho-methoxy group provides chemists with the tools to construct complex molecules for applications spanning from drug discovery to materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in advanced scientific research.

References

-

MySkinRecipes. 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde. [Online] Available at: [Link]

-

P212121 Store. 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde 1g. [Online] Available at: [Link]

-

PubChem. 2'-Methoxy-biphenyl-2-carbaldehyde. [Online] Available at: [Link]

-

PubChem. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. [Online] Available at: [Link]

-

The Good Scents Company. 4-hydroxy-2-methoxybenzaldehyde. [Online] Available at: [Link]

-

PubChem. 4-Methoxyphenylacetaldehyde. [Online] Available at: [Link]

-

IUCr. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Online] Available at: [Link]

-

ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Online] Available at: [Link]

-

Bentham Science. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Online] Available at: [Link]

Sources

- 1. 248263-04-9|[1,1'-Biphenyl]-4-carboxaldehyde,2-methoxy-|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde [myskinrecipes.com]

- 5. 2'-Methoxy-biphenyl-2-carbaldehyde | C14H12O2 | CID 602528 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyphenyl)benzaldehyde

In the landscape of chemical research and pharmaceutical development, the precise identity of a molecule is the bedrock upon which all subsequent data rests. The compound this compound, a biphenyl derivative featuring both an aldehyde and a methoxy functional group, serves as an excellent model for illustrating a rigorous, multi-technique approach to structure elucidation. Its utility as a synthetic intermediate or a potential bioactive molecule necessitates an unassailable confirmation of its structure. Misidentification can lead to flawed structure-activity relationship (SAR) studies, irreproducible results, and significant delays in development pipelines.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow designed to build a self-validating case for the molecule's identity. We will proceed from foundational purity assessment to a detailed spectroscopic investigation, explaining not just the steps of each protocol but the scientific rationale behind their selection and sequence. Each technique provides a unique piece of the structural puzzle, and only through their synergistic interpretation can we achieve absolute confidence in our assignment.

Chapter 1: Foundational Analysis - Chromatographic Purity Assessment

The Rationale for HPLC

We employ reverse-phase HPLC (RP-HPLC) as our primary tool for purity analysis due to its exceptional suitability for moderately polar organic molecules like this compound. The non-polar stationary phase and polar mobile phase provide excellent separation based on hydrophobicity, allowing us to resolve the target compound from potentially less- or more-polar impurities.[3] A Photodiode Array (PDA) detector is chosen to monitor the elution, providing not only quantitative data (peak area) but also qualitative UV-Vis spectral data across each peak, which serves as an initial check for peak homogeneity.[3]

Experimental Protocol: HPLC-PDA Purity Determination

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detector monitoring from 210-400 nm, with specific extraction at the compound's λmax (~254 nm).

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required to proceed with confidence.[4]

Data Presentation: Representative HPLC Purity Data

| Peak No. | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 2.5 | 1.2 | Impurity A |

| 2 | 6.8 | 98.5 | This compound |

| 3 | 8.1 | 0.3 | Impurity B |

| Total | 100.0 |

Visualization: HPLC Workflow

Caption: Workflow for HPLC-based purity assessment.

Chapter 2: Mass Spectrometry - Confirming Molecular Formula

With purity established, the first spectroscopic task is to determine the molecular weight and confirm the elemental composition. Mass spectrometry (MS) is the definitive technique for this purpose.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

We select HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) over nominal mass instrumentation. The rationale is twofold: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula (C₁₄H₁₂O₂). Secondly, the fragmentation patterns observed in the mass spectrum offer crucial clues that corroborate the proposed structure.[5] For an aromatic aldehyde, characteristic fragmentation includes the loss of the aldehydic proton or the entire formyl group.[6][7][8]

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dilute the HPLC stock solution to approximately 10 µg/mL using a suitable solvent for electrospray ionization (ESI), such as 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer equipped with an ESI source.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: m/z 50-500.

-

Resolution: >10,000 FWHM.

-

Data Acquisition: Acquire both full scan MS data to identify the parent ion and tandem MS (MS/MS) data by fragmenting the parent ion to observe its breakdown products.

-

-

Data Analysis:

-

Identify the protonated molecule, [M+H]⁺.

-

Use the instrument software to calculate the molecular formula from the accurate mass of the [M+H]⁺ ion.

-

Analyze the MS/MS spectrum to identify key fragments.

-

Data Interpretation: Expected MS Data

The molecular formula for this compound is C₁₄H₁₂O₂. The expected monoisotopic mass is 212.0837 Da.

| m/z (Theoretical) | Ion Species | Formula | Description |

| 213.0910 | [M+H]⁺ | [C₁₄H₁₃O₂]⁺ | Protonated molecule |

| 212.0837 | [M]⁺ | [C₁₄H₁₂O₂]⁺ | Molecular ion (in EI-MS) |

| 211.0759 | [M-H]⁺ | [C₁₄H₁₁O₂]⁺ | Loss of aldehydic proton[7][9] |

| 183.0810 | [M-CHO]⁺ | [C₁₃H₁₁O]⁺ | Loss of formyl radical[8] |

| 168.0575 | [M-CHO-CH₃]⁺ | [C₁₂H₈O]⁺ | Subsequent loss of methyl radical |

| 77.0391 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation fragment[7] |

Chapter 3: Spectroscopic Fingerprinting - IR & NMR

Having confirmed the molecular formula, we now employ techniques that probe the specific arrangement of atoms and functional groups within the molecule: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10] It serves as a crucial check for the presence of the key aldehyde and ether functionalities.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the principal absorption bands and assign them to their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Confirmation |

| ~3060 | Medium-Weak | Aromatic C-H Stretch | Presence of aromatic rings[11] |

| ~2830, ~2730 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | Confirms aldehyde group[10][11] |

| ~1700 | Strong, Sharp | Aldehyde C=O Carbonyl Stretch | Confirms aldehyde group[10][11] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch | Presence of aromatic rings[11] |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch | Confirms aryl ether linkage |

| ~1020 | Medium | Aryl-O-CH₃ Symmetric Stretch | Confirms aryl ether linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[12]

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Aldehyde Proton (1H): A distinct singlet is expected far downfield, around δ 9.9-10.1 ppm , due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (8H): The eight protons on the two benzene rings will appear in the region of δ 7.0-8.0 ppm . The specific substitution pattern (1,4- on the aldehyde ring and 1,2- on the methoxy ring) will create a complex but interpretable set of multiplets. The protons ortho to the aldehyde will be the most deshielded.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm , corresponding to the three equivalent protons of the -OCH₃ group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s (singlet) | 1H | Aldehyde (-CHO) |

| ~7.9 | d (doublet) | 2H | Protons ortho to -CHO |

| ~7.6-7.2 | m (multiplet) | 6H | Remaining aromatic protons |

| ~3.85 | s (singlet) | 3H | Methoxy (-OCH₃) |

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, typically around δ 192 ppm .

-

Aromatic Carbons: A set of signals between δ 110-160 ppm . The carbon bearing the methoxy group (C-O) will be highly deshielded (~δ 157 ppm), while the carbon bearing the aldehyde group and the carbon linking the two rings will also be distinct quaternary signals.

-

Methoxy Carbon: The -OCH₃ carbon will appear as a sharp signal around δ 55-56 ppm .

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde C=O |

| ~157 | Aromatic C-O |

| ~145-120 | Other Aromatic C |

| ~111 | Aromatic C (ortho/para to -OCH₃) |

| ~55.5 | Methoxy -OCH₃ |

Chapter 4: Synthesis and Conclusion

Visualization: The Integrated Structure Elucidation Workflow

Sources

- 1. moravek.com [moravek.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(2-Methoxyphenyl)benzaldehyde

Introduction: Unveiling the Molecular Architecture of a Biphenyl Aldehyde

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a unique combination of rigidity and conformational flexibility. The functionalization of this core with moieties such as aldehydes and methoxy groups can profoundly influence its electronic properties, reactivity, and biological activity. 4-(2-Methoxyphenyl)benzaldehyde, also known as 2'-Methoxy-1,1'-biphenyl-4-carbaldehyde, is a significant derivative, embodying the structural nuances that arise from ortho-substitution on the biphenyl system.

Our exploration is grounded in the fundamental principles of spectroscopy, aiming to provide researchers, scientists, and drug development professionals with a detailed understanding of how the molecular structure of this compound dictates its spectroscopic signature.

Molecular Structure and Isomeric Considerations

The correct identification of isomers is paramount in spectroscopic analysis. This compound features a biphenyl core with a formyl group (-CHO) at the 4-position of one phenyl ring and a methoxy group (-OCH₃) at the 2-position of the second ring. This ortho-methoxy substitution is a key structural feature that will be shown to significantly influence the spectroscopic data, particularly the NMR spectrum, due to steric and electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

While specific experimental data for the target molecule is not cited here, a standard protocol for acquiring such data is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the aldehyde and methoxy groups, as well as the steric hindrance between the two phenyl rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | - | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. |

| Aromatic (H on aldehyde ring) | ~7.8 - 8.0 | Doublet (d) | ~8.0 | Protons ortho to the electron-withdrawing aldehyde group are significantly deshielded. |

| Aromatic (H on aldehyde ring) | ~7.5 - 7.7 | Doublet (d) | ~8.0 | Protons meta to the aldehyde group are less deshielded. |

| Aromatic (H on methoxy ring) | ~7.0 - 7.4 | Multiplet (m) | - | The protons on the methoxy-substituted ring will exhibit complex splitting patterns due to their varied electronic environments and through-space interactions. The ortho-methoxy group induces both electronic and steric effects. |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | - | The methoxy protons are shielded relative to the aromatic protons and appear as a characteristic singlet. |

Insight from a Senior Scientist: The ortho-methoxy group is expected to cause a twisting of the biphenyl backbone, which will influence the through-space interactions (Nuclear Overhauser Effect - NOE) between the protons on the two rings. 2D NMR experiments like NOESY would be invaluable in confirming the spatial proximity of specific protons and thus the conformation of the molecule in solution.

¹³C NMR Spectral Analysis (Predicted)

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde Carbonyl (C=O) | ~190 - 192 | The carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum. |

| Methoxy-bearing Carbon (C-O) | ~155 - 157 | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| Quaternary Carbons (C-C) | ~130 - 145 | The ipso-carbons of the biphenyl linkage and the carbon attached to the aldehyde group will appear in this region. |

| Aromatic CH Carbons | ~110 - 135 | The protonated aromatic carbons will resonate in this range, with their specific shifts determined by the electronic effects of the substituents. |

| Methoxy Carbon (-OCH₃) | ~55 - 56 | The carbon of the methoxy group is shielded relative to the aromatic carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

IR Spectral Analysis

The IR spectrum of this compound is expected to show the following key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium | Aldehyde |

| C=O stretch (aldehyde) | ~1700 - 1710 | Strong | Aldehyde (conjugated) |

| C=C stretch (aromatic) | ~1600, ~1580, ~1500 | Medium-Strong | Aromatic Rings |

| C-O stretch (ether) | ~1250 (asymmetric), ~1030 (symmetric) | Strong | Aryl-alkyl ether |

| C-H bend (aromatic) | ~850 - 750 | Medium-Strong | Aromatic substitution pattern |

Expert Interpretation: The C=O stretching frequency being in the 1700-1710 cm⁻¹ range is indicative of an aldehyde conjugated to an aromatic ring.[1][2] The presence of two distinct C-H stretching bands for the aldehyde proton around 2820 and 2720 cm⁻¹ is a highly diagnostic feature that helps to distinguish aldehydes from ketones.[1][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules, leading to extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Spectral Analysis (Electron Impact)

The EI mass spectrum of this compound is expected to show the following key features:

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For C₁₄H₁₂O₂, the expected m/z is 212.

-

Key Fragmentation Pathways:

-

Loss of H˙ (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 211).[4]

-

Loss of CHO˙ (M-29): Cleavage of the formyl group, leading to a biphenyl radical cation (m/z 183).[4]

-

Loss of CH₃˙ from the methoxy group (M-15): This fragmentation can occur from the molecular ion or subsequent fragments (m/z 197).

-

Loss of OCH₃˙ (M-31): Cleavage of the methoxy group.

-

Further fragmentation of the biphenyl core: Leading to smaller aromatic fragments.

-

Diagram of Key MS Fragmentation Pathways:

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound, integrating predicted NMR, IR, and MS data, provides a detailed and coherent picture of its molecular structure. The ortho-methoxy group introduces notable steric and electronic effects that are clearly reflected in the predicted spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum.

This guide underscores the power of a multi-technique spectroscopic approach. While each technique provides a piece of the puzzle, it is their synergistic combination that allows for the unambiguous elucidation of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic principles is indispensable for structure verification, quality control, and the rational design of new chemical entities.

References

-

Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

4-Methoxybenzaldehyde 1H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

- Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

- Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.

- Supporting information. (2024).

-

4-Methoxybenzaldehyde 13C NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2014). Acta Crystallographica Section E: Crystallographic Communications.

- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (2013).

-

4-methoxy Benzaldehyde at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 9, 2026, from [Link]

-

4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde 1g. (n.d.). P212121 Store. Retrieved January 9, 2026, from [Link]

- 2,2'-dimethoxy-6-formylbiphenyl. (1993). Organic Syntheses.

-

2-Formyl-4-(4-methoxyphenyl)phenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

IR: aldehydes. (n.d.). University of Calgary. Retrieved January 9, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. Retrieved January 9, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 9, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved January 9, 2026, from [Link]

-

2-Methoxy-4'-methyl-1,1'-biphenyl. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Mass spectrometry. (n.d.). Retrieved January 9, 2026, from [Link]

-

Biphenyl - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025, November 23). ResearchGate. Retrieved January 9, 2026, from [Link]

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses.

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a ). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2021). MDPI.

-

Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

4'-Methoxy-biphenyl-2-carboxaldehyde. (n.d.). Oakwood Chemical. Retrieved January 9, 2026, from [Link]

Sources

The Multifaceted Biological Activities of 4-(2-Methoxyphenyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 4-(2-methoxyphenyl)benzaldehyde core represents one such scaffold, giving rise to a diverse family of derivatives with a remarkable spectrum of biological activities. These compounds, most notably chalcones and their analogues, have emerged as promising candidates in the development of novel therapeutics for a range of human diseases. Their synthetic tractability, coupled with their potent and varied bioactivities, makes them a compelling area of investigation for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the biological activities of this compound derivatives. Moving beyond a mere cataloging of effects, we will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present key data to inform and guide future research endeavors. Our focus is on empowering the scientific community to harness the full therapeutic potential of this versatile chemical class.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

A significant body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often exhibiting cytotoxic effects at micromolar concentrations. The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.

Mechanistic Insights: Targeting Key Pro-Survival Pathways

The pro-apoptotic effects of these derivatives are frequently mediated through the modulation of key signaling pathways that govern cell survival and proliferation. Two of the most well-documented targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In many cancer types, these pathways are constitutively active, promoting a pro-survival state and conferring resistance to therapy.

Derivatives of this compound have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation, immunity, and cell survival. By preventing the translocation of NF-κB to the nucleus, these compounds can downregulate the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.[1]

Simultaneously, these derivatives can modulate the activity of MAPK pathways, which are crucial for transducing extracellular signals to the cellular machinery that controls growth, differentiation, and apoptosis.[2] By interfering with these pathways, the compounds can disrupt the delicate balance of signaling events that cancer cells rely on for their uncontrolled proliferation.

The culmination of these molecular events is the activation of the intrinsic apoptotic pathway. This is characterized by the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm, leading to the activation of caspases and the execution of the apoptotic program.[3][4]

Caption: Anticancer Mechanism of this compound Derivatives.

Quantitative Assessment of Anticancer Efficacy

The cytotoxic potential of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for several this compound derivatives, showcasing their potent anticancer activity.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 1 | MCF-7 (Breast) | 6.70 ± 1.02 | [5] |

| Chalcone Derivative 2 | A549 (Lung) | 20.49 ± 2.7 | [5] |

| Hydrazone Derivative 1 | K-562 (Leukemia) | < 0.04 | [6] |

| Hydrazone Derivative 2 | SaOS-2 (Osteosarcoma) | 0.06 | [6] |

| Thiazoline-Tetralin Derivative | A549 (Lung) | 5.988 ± 0.12 | [4] |

| Pyrazoline-Thiazole Hybrid | MCF-7 (Breast) | 0.73 | [5] |

Note: The specific structures of the derivatives can be found in the corresponding references.

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[11][12][13][14][15]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy or flow cytometry.

Step-by-Step Protocol:

-

Sample Preparation: Culture and treat cells with the test compounds as described for the MTT assay.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

Detection: If using a fluorescent label, visualize the cells directly under a fluorescence microscope. For other labels, a secondary detection step with a fluorescently-labeled antibody or streptavidin may be required.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) to visualize all cells.

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting or using image analysis software.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through their ability to suppress the production of pro-inflammatory mediators.

Mechanistic Insights: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory effects of these compounds are largely attributed to their interference with the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[16][17][18] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, these pathways become activated, leading to the production of a host of inflammatory molecules, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

By inhibiting the activation of NF-κB and key kinases in the MAPK cascade, this compound derivatives can effectively dampen the inflammatory response at its source.[1][12][13][19]

Caption: Anti-inflammatory Mechanism of this compound Derivatives.

Experimental Protocols for Anti-inflammatory Activity Assessment

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or biological fluids.[6][20][21][22]

Principle: An antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, followed by a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.

Step-by-Step Protocol:

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and pre-treat them with the test compounds. Then, stimulate the cells with an inflammatory agent like LPS.

-

Sample Collection: Collect the cell culture supernatant at the end of the incubation period.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating the plate, adding samples and standards, incubating with detection antibodies, adding the substrate, and stopping the reaction.

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.

Western blotting is a technique used to detect and quantify specific proteins in a sample. It is invaluable for assessing the activation state of the NF-κB pathway by measuring the levels of key proteins like IκBα and the nuclear translocation of p65.[1][2]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with antibodies specific to the proteins of interest.

Step-by-Step Protocol:

-

Cell Lysis and Protein Quantification: Lyse the treated cells to extract proteins and determine the protein concentration of each sample.

-

Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for IκBα, p65, and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanistic Insights: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds may disrupt the microbial cell membrane, interfere with essential enzymatic processes, or inhibit biofilm formation. The α,β-unsaturated ketone moiety present in many of these derivatives is a key pharmacophore that can react with nucleophilic residues in microbial proteins, leading to their inactivation.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Chalcone Derivative 1 | Staphylococcus aureus | 125 | |

| Chalcone Derivative 2 | Bacillus subtilis | 62.5 | |

| Chalcone Derivative 3 | Escherichia coli | 250 | |

| 1,4-Dihydropyridine Derivative | Fungal and Bacterial Strains | 2-4 (as reference) | |

| Imidazo[1,2-c]pyrimidine Derivative | Staphylococcus aureus | 1.56 ± 0.12 | [4] |

Note: The specific structures of the derivatives can be found in the corresponding references.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microplate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the microplate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation

A key advantage of this class of compounds is their straightforward synthesis, which allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The most common method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[3][16][17][18][19][21]

Principle: This is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (in this case, a derivative of this compound) and an acetophenone.

Caption: Workflow for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation.

General Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of the this compound derivative and the substituted acetophenone in a suitable solvent such as ethanol.

-

Base Addition: Slowly add a solution of a strong base (e.g., aqueous sodium hydroxide) to the reaction mixture with stirring.

-

Reaction: Continue stirring at room temperature for several hours. The formation of a precipitate often indicates product formation.

-

Isolation: Pour the reaction mixture into cold water or onto crushed ice and acidify to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent.

Conclusion and Future Directions

The derivatives of this compound represent a highly promising class of bioactive molecules with diverse therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic accessibility, makes them an attractive platform for the development of novel drugs.

Future research in this area should focus on several key aspects:

-

Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to fully elucidate their mechanisms of action.

-

In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.

By continuing to explore the rich chemical space of this compound derivatives, the scientific community is well-positioned to translate the promising in vitro activities of these compounds into tangible clinical benefits.

References

-

TUNEL Assay Protocol: Apoptosis Detection Guide. (2025). Studylib. [Link]

-

TUNEL staining : The method of choice for measuring cell death. (2022). Assay Genie. [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

-

Overview of the signaling pathway of apoptosis. The diagram illustrates... (n.d.). ResearchGate. [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

-

TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. (2025). Oreate AI Blog. [Link]

-

Synthesis of chalcone by Claisen‐Schmidt condensation. (n.d.). ResearchGate. [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). SciELO. [Link]

-

One-step TUNEL Flow Cytometric Apoptosis Kit Experiment Operation Guide. (2022). YouTube. [Link]

-

Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (2023). MDPI. [Link]

-

Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Online Press. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate. [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

-

Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. studylib.net [studylib.net]

- 9. TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation - Oreate AI Blog [oreateai.com]

- 10. m.youtube.com [m.youtube.com]

- 11. assaygenie.com [assaygenie.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rjlbpcs.com [rjlbpcs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. mdpi.com [mdpi.com]

Introduction: The Privileged Biphenyl Scaffold in Modern Chemistry

An In-Depth Technical Guide to Substituted Biphenyl Aldehydes: Synthesis, Characterization, and Applications

Substituted biphenyl aldehydes represent a cornerstone class of organic intermediates, possessing a unique structural motif that is pivotal in both medicinal chemistry and materials science.[1][2] The biphenyl framework, consisting of two interconnected phenyl rings, offers a rigid yet conformationally flexible scaffold that allows for the precise spatial orientation of various functional groups.[3] The aldehyde moiety, in particular, serves as a versatile chemical handle, enabling a multitude of subsequent transformations.

The paramount importance of these compounds is exemplified by their role as indispensable precursors in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs collectively known as "sartans" (e.g., Losartan, Valsartan, Telmisartan).[4][5][6] These blockbuster pharmaceuticals have revolutionized the management of hypertension and cardiovascular disease.[7][8] Beyond pharmaceuticals, the electronic properties of the biphenyl system make these aldehydes valuable in developing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[9]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and critical applications of substituted biphenyl aldehydes. As a Senior Application Scientist, the narrative aims to blend foundational chemical principles with practical, field-proven insights, explaining not just the "how" but the critical "why" behind methodological choices.

Part 1: Strategic Synthesis of the Biphenyl Core

The construction of the carbon-carbon bond linking the two aryl rings is the most critical step in synthesizing biphenyl derivatives. While several cross-coupling reactions exist, the Suzuki-Miyaura reaction has become the gold standard due to its operational simplicity, high functional group tolerance, and the use of environmentally benign organoboron reagents.[10][11][12]

The Suzuki-Miyaura Cross-Coupling Reaction: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[13] This reaction's discovery was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[14]

The choice of reactants and catalysts is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.[15][16]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[17][18]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[13]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex, facilitating the transfer.[13]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[17]

Causality Behind Component Selection

-

Palladium Catalyst & Precursors: The active catalyst is a Pd(0) species, often generated in situ from stable Pd(II) precursors like Pd(OAc)₂ or from Pd(0) sources like Pd₂(dba)₃.[19] The choice of precursor can influence reaction kinetics and catalyst stability. Palladacycles have also emerged as highly stable and efficient pre-catalysts.[19]

-

Ligands (The Key to Success): Ligands are critical for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[14]

-

Phosphine Ligands: These are the most common. Simple triarylphosphines like PPh₃ were used initially.[19] However, modern syntheses rely on more sophisticated ligands. Electron-rich and sterically bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, developed by the Buchwald group) are exceptionally effective for coupling challenging substrates like aryl chlorides.[18] The bulkiness promotes reductive elimination, while the electron-donating nature facilitates oxidative addition.[13]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors, even more electron-rich than phosphines. They form highly stable and reactive palladium complexes, making them excellent for difficult couplings.[12][19]

-

-

Boron Reagents: Arylboronic acids are common, but can undergo protodeboronation (cleavage of the C-B bond by a proton source) as a side reaction. Boronic esters, such as pinacol esters, are often more stable and are widely used to mitigate this issue.[14]

-

Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[14] The choice of base and solvent (e.g., dioxane, THF, toluene, often with water) is interdependent and must be optimized for substrate solubility and reaction efficiency.

Comparative Data on Ligand Performance

The selection of the ligand is arguably the most critical parameter for optimizing a Suzuki-Miyaura coupling. The following table summarizes the general performance characteristics of different ligand classes for the synthesis of substituted biphenyls.

| Ligand Class | Representative Examples | Key Advantages | Common Substrates | Typical Conditions |

| Triarylphosphines | PPh₃, P(o-tolyl)₃ | Commercially available, inexpensive. | Aryl iodides, bromides. | Often requires higher temperatures (80-110 °C). |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | High reactivity, broad substrate scope, low catalyst loadings.[18] | Aryl chlorides, tosylates, hindered substrates. | Can often run at room temperature or mild heat.[18] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability, very electron-rich, resistant to oxidation.[12] | Unreactive aryl chlorides, challenging heteroaryl couplings. | Robust at high temperatures. |

Part 2: Analytical Characterization

Unambiguous characterization of the synthesized substituted biphenyl aldehyde is a prerequisite for its use in subsequent steps. A multi-technique approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the first and most informative technique. The aldehyde proton (-CHO) gives a characteristic singlet in the downfield region (δ 9.5-10.5 ppm). The appearance of this signal and the disappearance of the starting material's signals are used to monitor reaction progress.[20] The complex aromatic region (δ 7.0-8.5 ppm) provides information about the substitution pattern on both rings.

-

¹³C NMR: Confirms the presence of the aldehyde carbonyl carbon (δ 190-200 ppm) and provides a count of all unique carbon atoms in the molecule, which is useful for confirming the structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the elemental formula with high confidence.

X-Ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the definitive molecular structure.[21] It reveals the precise bond lengths, bond angles, and, importantly, the dihedral angle between the two phenyl rings, which defines the molecule's conformation in the solid state.[3][22]

Part 3: Applications in Drug Development - The "Sartan" Case Study

The synthesis of angiotensin II receptor blockers (ARBs) is the most prominent application of substituted biphenyl aldehydes and their nitrile or methyl precursors. The biphenyl scaffold serves to mimic the side chains of key amino acids in angiotensin II, allowing the molecule to bind effectively to the AT₁ receptor.

General Synthetic Strategy for Sartans

The syntheses of Losartan, Valsartan, and Telmisartan, while different in their specifics, often share a common disconnection approach where a functionalized biphenyl core is coupled with a complex heterocyclic moiety.

-

Losartan: The synthesis often involves the coupling of 2-butyl-4-chloro-5-formylimidazole with a biphenyl intermediate, such as 2-(4'-bromomethylphenyl)benzonitrile.[23][24] The nitrile group on the biphenyl is subsequently converted to the critical tetrazole ring.

-

Valsartan: A key step involves the alkylation of an L-valine ester derivative with a reactive biphenyl species like 4-bromomethyl-2'-cyanobiphenyl.[25][26] This establishes the core structure before subsequent acylation and tetrazole formation.

-

Telmisartan: Convergent syntheses often employ a Suzuki coupling to create the biphenyl core first, for instance, by coupling an aryl bromide with a formylphenylboronic acid.[7] This biphenyl aldehyde is then used to build the complex dibenzimidazole structure through reductive amination and condensation steps.[27]

Part 4: Experimental Protocols

The following protocols are representative examples grounded in established literature procedures. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure reported in Organic Syntheses.[20]

Objective: To synthesize 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid.

Materials:

-

4-Bromobenzaldehyde

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Water (degassed)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Solvent Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add toluene (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR (observing the disappearance of the starting aldehyde signal at δ 10.00 and the appearance of the product aldehyde signal at δ 10.06).[20] The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-biphenylcarboxaldehyde as a white solid.

Protocol: General Workflow for Synthesis and Characterization

Conclusion and Future Outlook

Substituted biphenyl aldehydes are more than just simple organic molecules; they are enabling building blocks that provide access to complex, high-value compounds. The robustness and versatility of the Suzuki-Miyaura cross-coupling reaction have made their synthesis routine and scalable, from academic laboratories to industrial production plants.[23][28] Their central role in the synthesis of sartan drugs underscores their profound impact on human health.

Future research will likely focus on developing even more efficient and sustainable catalytic systems. This includes the use of non-precious metal catalysts (e.g., nickel, copper)[19][29], reactions in greener solvents[11], and the application of flow chemistry to enable continuous manufacturing processes.[27] As our synthetic capabilities evolve, the demand for versatile intermediates like substituted biphenyl aldehydes will only continue to grow, paving the way for the next generation of pharmaceuticals and advanced materials.